molecular formula C9H14N2O3S B2632923 N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide CAS No. 385378-08-5

N-(4-hydroxyphenyl)-N,N',N'-trimethylsulfamide

Cat. No.: B2632923
CAS No.: 385378-08-5
M. Wt: 230.28
InChI Key: FTLSNMWDYINSEH-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a sulfamide group attached to a hydroxyphenyl ring, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide typically involves the reaction of 4-hydroxyaniline with trimethylsulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Common solvents include ethanol or methanol, and catalysts such as palladium complexes can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the sulfamide group can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to therapeutic effects such as inhibition of cancer cell growth or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxyphenyl)-N,N’,N’-trimethylsulfamide is unique due to its combination of a hydroxyphenyl group and a trimethylsulfamide group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[dimethylsulfamoyl(methyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-10(2)15(13,14)11(3)8-4-6-9(12)7-5-8/h4-7,12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLSNMWDYINSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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